

Technical Support Center: Purification of Chiral Pyrrolidine Derivatives

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Compound of Interest

Compound Name: *(S)*-3-(4-Fluorophenoxy)pyrrolidine
hydrochloride

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Welcome to the Technical Support Center for the purification of chiral pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these critical chiral building blocks. The stereochemical integrity of pyrrolidine derivatives is often paramount to their biological activity, making efficient and reliable purification a cornerstone of successful research and development.[1][2]

This resource is structured to provide direct, actionable solutions to specific experimental issues, moving beyond simple protocols to explain the underlying principles and rationale for each step.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of pyrrolidine enantiomers.[3] It offers high resolution and sensitivity, but can present challenges in method development and execution.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: What are the primary strategies for separating chiral pyrrolidine derivatives by HPLC?

There are two main approaches for chiral HPLC separation:

- **Direct Methods:** Enantiomers are separated directly on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for a broad range of pyrrolidine derivatives.[3]
- **Indirect Methods:** The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase (e.g., C18).[3][4]

Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for my pyrrolidine derivative?

The selection of a CSP is crucial and often requires screening. Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, are a good starting point for many pyrrolidine derivatives due to their broad applicability.[2][5] The choice between different polysaccharide phases (e.g., IA, IB, IC) will depend on the specific structure of your analyte and may require empirical testing.

Q3: What is the role of mobile phase additives in chiral HPLC separations?

Mobile phase additives are critical for achieving good peak shape and resolution, especially for basic or acidic pyrrolidine derivatives.[6][7]

- **For basic analytes:** A basic additive like diethylamine (DEA), butylamine, or ethanolamine is often required to minimize peak tailing caused by interactions with residual silanols on the stationary phase.[6]
- **For acidic analytes:** An acidic additive such as trifluoroacetic acid (TFA) or formic acid can improve peak symmetry.[4][6]

Troubleshooting Guide - Chiral HPLC

Issue 1: Poor Peak Shape (Tailing or Fronting)

- **Question:** My chromatogram shows significant peak tailing for my pyrrolidine derivative. What is the likely cause and how can I fix it?

- Answer: Peak tailing is a common issue, particularly with polar or basic pyrrolidinones, and is often caused by secondary interactions between the analyte and the stationary phase.[5][8]
 - Solution 1: Optimize Mobile Phase Additives: For basic pyrrolidines, add a small amount (typically 0.1-0.5%) of a basic modifier like DEA to the mobile phase to block active sites on the CSP.[6]
 - Solution 2: Adjust Mobile Phase Polarity: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase. Sometimes, a slight adjustment can significantly improve peak shape.[9]
 - Solution 3: Check for Column Contamination: If the problem persists, your column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8]

Issue 2: Poor or No Resolution of Enantiomers

- Question: I am not getting baseline separation of my enantiomers. What steps can I take to improve resolution?
- Answer: Achieving baseline separation is the primary goal of chiral chromatography. Several factors can influence resolution.
 - Solution 1: Screen Different CSPs: The initial choice of CSP may not be optimal. Screening a variety of polysaccharide-based or other types of chiral columns is often necessary.
 - Solution 2: Optimize Mobile Phase Composition: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the alcohol modifier to the non-polar solvent (e.g., hexane).[9] Small changes can have a significant impact on selectivity.
 - Solution 3: Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase run time.[10] Temperature can also affect selectivity; consider using a column oven to control this parameter.[11]

Issue 3: High Backpressure

- Question: The pressure on my HPLC system has suddenly increased. What should I do?
- Answer: A sudden increase in backpressure can indicate a blockage in the system.
 - Solution 1: Check for Blockages: Systematically check for blockages, starting from the detector and moving backward to the pump. A common culprit is a blocked frit in the column or guard column.[8]
 - Solution 2: Ensure Sample Purity: Particulate matter in the sample can clog the system. Ensure your samples are filtered before injection.
 - Solution 3: Check for Solvent Immiscibility: Ensure that your mobile phase components are fully miscible.[8]

Section 2: Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and scalable technique for the purification of chiral pyrrolidine derivatives. It involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization.[12]

Frequently Asked Questions (FAQs) - Diastereomeric Salt Resolution

Q1: How do I choose a suitable resolving agent?

The choice of resolving agent is critical for successful crystallization.[13] Key considerations include:

- Chemical Compatibility: The resolving agent must form a stable salt with your pyrrolidine derivative.
- Availability and Cost: The agent should be commercially available in high enantiomeric purity and be cost-effective for your scale of operation.[13]
- Crystallinity of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[13] Common resolving agents for basic pyrrolidines include tartaric acid derivatives and mandelic acid.[12]

Q2: Why is the choice of solvent so important in diastereomeric salt crystallization?

The solvent plays a crucial role in maximizing the solubility difference between the two diastereomeric salts.^[13] An ideal solvent will dissolve one diastereomer while leaving the other sparingly soluble, allowing for its selective crystallization.

Troubleshooting Guide - Diastereomeric Salt Resolution

Issue 1: No Crystallization Occurs

- Question: I've mixed my racemic pyrrolidine with the resolving agent, but no crystals are forming. What should I do?
- Answer: Failure to crystallize is a common problem.
 - Solution 1: Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to achieve supersaturation.^[14]
 - Solution 2: Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer if available.^[15]
 - Solution 3: Perform a Solvent Screen: The chosen solvent may be too good a solvent for both salts. A systematic solvent screen is recommended to find a system with differential solubility.^{[13][14]}

Issue 2: The Product "Oils Out" Instead of Crystallizing

- Question: My diastereomeric salt is forming an oil instead of a solid. How can I resolve this?
- Answer: "Oiling out" occurs when the salt separates as a liquid.^[15]
 - Solution 1: Adjust Concentration and Temperature: Use a more dilute solution and/or a lower crystallization temperature.^{[14][15]}
 - Solution 2: Change the Solvent System: A different solvent may favor crystallization over oiling out.^[14]

- Solution 3: Slow Down Cooling: A slower cooling rate can promote the formation of crystals over oil.[15]

Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

- Question: The diastereomeric excess of my crystallized product is low. How can I improve it?
- Answer: Low d.e. indicates poor separation.
 - Solution 1: Optimize the Solvent System: The solvent choice is paramount for selectivity. A thorough solvent screen is the most effective way to improve d.e.[14]
 - Solution 2: Recrystallization: Recrystallizing the obtained salt can often significantly enhance the diastereomeric purity.
 - Solution 3: Consider Kinetic vs. Thermodynamic Control: In some cases, rapid filtration of the initially formed crystals (kinetic product) can yield higher purity than allowing the system to equilibrate (thermodynamic product).[16]

Section 3: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO₂ as the primary mobile phase, offering faster separations and reduced solvent consumption.[17][18]

Frequently Asked Questions (FAQs) - SFC

Q1: What are the main advantages of SFC over HPLC for chiral pyrrolidine purification?

SFC offers several key advantages:

- Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations.[17][19]
- Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ significantly reduces solvent usage and waste, making it a more environmentally friendly

technique.[\[17\]](#)[\[18\]](#)

- **Faster Sample Recovery:** The CO₂ evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies and speeds up sample workup.[\[19\]](#)

Q2: What types of columns are used in chiral SFC?

Many of the same chiral stationary phases used in HPLC, particularly polysaccharide-based columns, are also highly effective in SFC for the separation of pyrrolidine derivatives.[\[20\]](#)[\[21\]](#)

Troubleshooting Guide - SFC

Issue 1: Poor Peak Shape

- **Question:** I'm observing poor peak shapes in my chiral SFC separation. What adjustments can I make?
- **Answer:** Similar to HPLC, peak shape in SFC is influenced by interactions between the analyte and the stationary phase.
 - **Solution 1: Optimize Co-solvent and Additives:** The choice and percentage of the polar co-solvent (e.g., methanol, ethanol) are critical. The addition of a small amount of an additive (e.g., DEA for basic compounds) to the co-solvent can dramatically improve peak shape. [\[6\]](#)
 - **Solution 2: Adjust Backpressure and Temperature:** These parameters influence the density and solvating power of the supercritical fluid and can be optimized to improve chromatography.

Issue 2: Difficulty in Method Transfer from HPLC to SFC

- **Question:** I have a good chiral separation on HPLC. Can I directly transfer this method to SFC?
- **Answer:** While the same column can often be used, direct method transfer is not always straightforward due to the different properties of the mobile phases. Method development or re-optimization is typically required. The principles of mobile phase polarity and additive use, however, remain similar.

Section 4: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for obtaining enantiomerically enriched pyrrolidines. It relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[\[22\]](#)

Frequently Asked questions (FAQs) - Enzymatic Kinetic Resolution

Q1: What is the maximum theoretical yield for a kinetic resolution?

For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the reacted product or the unreacted starting material) is 50%.[\[22\]](#) However, dynamic kinetic resolution, which incorporates in-situ racemization of the starting material, can theoretically achieve yields up to 100%.[\[22\]](#)

Troubleshooting Guide - Enzymatic Kinetic Resolution

Issue 1: Low or No Enzyme Activity

- Question: My enzymatic resolution is not proceeding. What could be the problem?
- Answer: Several factors can lead to low enzyme activity.
 - Solution 1: Check Enzyme Compatibility: Ensure the chosen enzyme is suitable for your substrate and reaction conditions. Lipases like *Candida antarctica* lipase B (CALB) are commonly used but may not be universally effective.[\[22\]](#)
 - Solution 2: Optimize Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact enzyme activity. Ensure these are within the optimal range for the specific enzyme.
 - Solution 3: Check for Enzyme Inhibitors: Impurities in your substrate or solvent could be inhibiting the enzyme.[\[23\]](#)

Issue 2: Low Enantioselectivity (Low e.e.)

- Question: The enantiomeric excess of my product is lower than expected. How can I improve it?
- Answer: Low enantioselectivity indicates the enzyme is not discriminating well between the two enantiomers.
 - Solution 1: Screen Different Enzymes: Different enzymes can exhibit vastly different selectivities for the same substrate. Screening a panel of enzymes is often necessary.[22]
 - Solution 2: Optimize Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
 - Solution 3: Modify the Substrate: In some cases, modifying the pyrrolidine substrate (e.g., changing a protecting group) can improve the "fit" in the enzyme's active site and enhance selectivity.

Data and Protocols

Table 1: Comparison of Chiral Purification Techniques for Pyrrolidine Derivatives

Technique	Principle	Advantages	Disadvantages	Typical Scale
Chiral HPLC	Differential interaction with a chiral stationary phase.[1]	High resolution, broad applicability, well-established.[3]	Higher solvent consumption, potential for high backpressure.	Analytical to Preparative
Diastereomeric Salt Resolution	Formation and fractional crystallization of diastereomeric salts.[12]	Scalable, cost-effective for large quantities.	Requires suitable resolving agent and solvent, can be time-consuming.[13]	Milligram to Kilogram
Supercritical Fluid Chromatography (SFC)	Partitioning between a supercritical fluid mobile phase and a CSP.[21]	Fast, reduced solvent consumption, environmentally friendly.[17]	Requires specialized equipment, may not be suitable for all compounds.	Analytical to Preparative
Enzymatic Kinetic Resolution	Enzyme-catalyzed selective reaction of one enantiomer.[22]	High enantioselectivity, mild reaction conditions.	Maximum 50% yield (for standard KR), enzyme cost and stability.[22]	Milligram to Multigram

Experimental Protocol: General Method for Chiral HPLC Analysis

- **Sample Preparation:** Prepare a stock solution of the racemic pyrrolidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase). Prepare a sample of your synthesized material at the same concentration.[2]
- **HPLC System and Conditions:**
 - **HPLC System:** A standard HPLC system with a UV/Vis or PDA detector.
 - **Chiral Column:** A polysaccharide-based CSP (e.g., Chiralpak® IA).

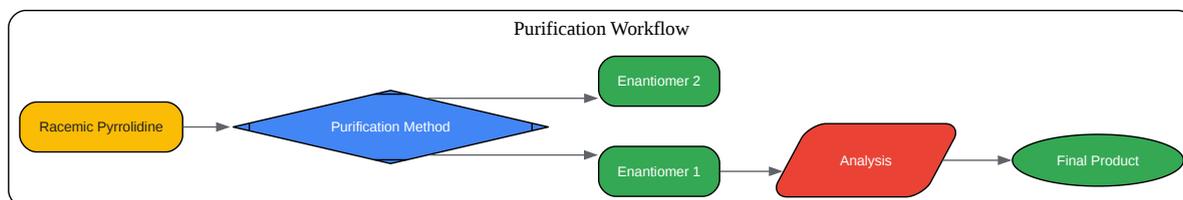
- Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio. Additives (e.g., 0.1% DEA for basic compounds) should be included if necessary.[2]
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: Select a wavelength where the analyte has good absorbance (e.g., 210 nm).[2]
- Data Analysis:
 - Inject the racemic standard to determine the retention times of both enantiomers.
 - Inject the sample of your synthesized material.
 - Integrate the peak areas for both enantiomer peaks.
 - Calculate the enantiomeric excess (e.e.) using the formula: $e.e. (\%) = \left[\frac{Area_1 - Area_2}{Area_1 + Area_2} \right] \times 100$ [2]

Experimental Protocol: General Method for Diastereomeric Salt Resolution

- Salt Formation: Dissolve the racemic pyrrolidine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent, e.g., (+)-tartaric acid) in the same solvent.[12]
- Crystallization: Add the resolving agent solution to the pyrrolidine solution. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.[12]
- Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
- Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., with 1M NaOH) to liberate the free amine. Extract the enantiomerically enriched pyrrolidine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the purified product.[13]

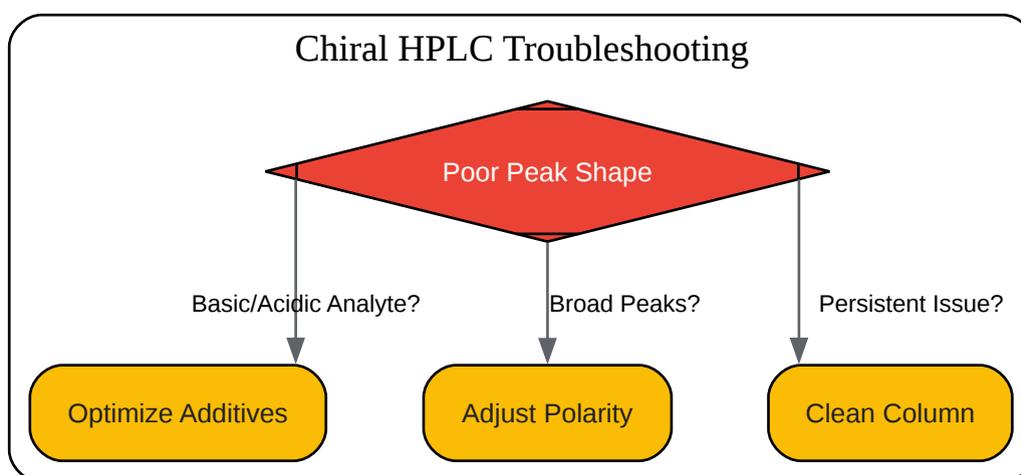
- Analysis: Determine the enantiomeric excess of the final product by a suitable analytical method, such as chiral HPLC.

Visualizations



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Caption: General workflow for chiral pyrrolidine purification.



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Caption: Decision tree for troubleshooting poor peak shape in chiral HPLC.

References

- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem. (URL:)
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. (URL:)
- A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Deriv
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (URL: [\[Link\]](#))
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (URL:)
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (URL:)
- Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center - Benchchem. (URL:)
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (URL:)
- Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers - Benchchem. (URL:)
- Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases - ResearchGate. (URL: [\[Link\]](#))
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (URL: [\[Link\]](#))
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. (URL: [\[Link\]](#))
- Construction of an α -chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing). (URL: [\[Link\]](#))
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K. (URL: [\[Link\]](#))

- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. (URL: [\[Link\]](#))
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (URL: [\[Link\]](#))
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (URL: [\[Link\]](#))
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (URL: [\[Link\]](#))
- Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (URL: [\[Link\]](#))
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (URL: [\[Link\]](#))
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (URL: [\[Link\]](#))
- A Researcher's Guide to Validating Enantiomeric Excess: A Comparative Analysis of (R)-(+)-Benchchem. (URL:)
- Chiral mobile phase additives in HPLC enantioseparations - PubMed. (URL: [\[Link\]](#))
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [\[Link\]](#))
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (URL:)
- Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. (URL: [\[Link\]](#))
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods - Benchchem. (URL:)
- A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF - ResearchGate. (URL: [\[Link\]](#))

- Recent Advances on Chiral Mobile Phase Additives: A Critical Review - ResearchGate. (URL: [\[Link\]](#))
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (URL: [\[Link\]](#))
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (URL: [\[Link\]](#))
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: [\[Link\]](#))
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (URL: [\[Link\]](#))
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (URL: [\[Link\]](#))
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [\[Link\]](#))
- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - NIH. (URL: [\[Link\]](#))
- probing enantioselective phenomena and screening for kinetic resolution with racemic reagents - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [\[Link\]](#))
- Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. (URL: [\[Link\]](#))

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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. longdom.org [longdom.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. selvita.com [selvita.com]
- 18. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. solutions.bocsci.com [solutions.bocsci.com]
- 22. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 23. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [Technical Support Center: Purification of Chiral Pyrrolidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449744#purification-techniques-for-chiral-pyrrolidine-derivatives]

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